Axitinib Impurity 2, with the chemical identifier 1428728-83-9, is a by-product associated with Axitinib, a second-generation tyrosine kinase inhibitor primarily used for treating advanced renal cell carcinoma. This impurity arises during the synthesis or storage of Axitinib and is significant in pharmaceutical research for understanding the compound's stability, efficacy, and safety. The characterization and analysis of this impurity are vital to ensure the quality of Axitinib formulations and to comply with regulatory standards.
Axitinib Impurity 2 is classified as a degradation product of Axitinib. Its formation can occur through various chemical reactions during the synthesis process or due to environmental factors such as light and temperature during storage. Understanding its source is crucial for developing analytical methods to monitor its presence and concentration in pharmaceutical preparations.
The synthesis of Axitinib Impurity 2 involves several steps that can include oxidation, reduction, and substitution reactions. These reactions typically utilize common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.
The synthesis process is often monitored using High-Performance Liquid Chromatography (HPLC) to ensure that impurities are kept within acceptable limits. The analytical methods developed must comply with International Conference on Harmonisation guidelines to validate the accuracy, specificity, and linearity of the results obtained from the analysis of Axitinib and its impurities .
The molecular structure of Axitinib Impurity 2 can be represented using its InChI notation:
This notation provides insight into the compound's molecular framework, which is essential for understanding its chemical behavior and interactions.
The structural data includes parameters such as molecular weight, melting point, and solubility characteristics, which are critical for assessing its stability and compatibility in pharmaceutical formulations.
Axitinib Impurity 2 undergoes various chemical reactions that can affect its stability. Common reactions include:
The reaction pathways are influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these pathways aids in predicting the formation of impurities during both synthesis and storage.
Key physical properties include:
Chemical properties such as stability under different environmental conditions (light, heat) are important for determining shelf-life and storage requirements. Analytical techniques like HPLC are employed to assess these properties quantitatively.
Axitinib Impurity 2 is primarily used in scientific research focused on:
As a second-generation VEGFR inhibitor (clinical dose: 5mg BID), axitinib’s molecular complexity (C₂₂H₁₈N₄OS) creates inherent quality control challenges. The indazole-pyridine core and vinyl sulfide linkages render it susceptible to dimerization, oxidation, and photolytic degradation during synthesis or storage [2] [7]. Process-related impurities like Impurity 2 emerge during Suzuki coupling or final condensation steps, often through residual palladium-catalyzed dimerization. Batch analyses reveal Impurity 2 concentrations varying between 0.05–0.25% in commercial axitinib, necessitating specialized chromatographic controls beyond standard monographs [9]. These challenges underscore the need for molecule-specific impurity management strategies in oncology therapeutics.
Axitinib Impurity 2 (CAS 1428728-83-9), designated as the dimer impurity in USP monographs, is structurally characterized as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide). Its inclusion in pharmacopeial standards stems from:
Chemical Identity and Structural Properties2.1 Structural Characterization and Molecular FeaturesAxitinib Impurity 2 (C₄₄H₃₆N₈O₂S₂; MW 772.94 g/mol) features a unique cyclobutane-linked dimeric architecture formed via [2+2] photocycloaddition or thermal dimerization of axitinib monomers. Key structural elements include: